molecular formula C8H12O2 B12604935 5,10-Dioxaspiro[3.6]dec-7-ene CAS No. 902137-92-2

5,10-Dioxaspiro[3.6]dec-7-ene

Cat. No.: B12604935
CAS No.: 902137-92-2
M. Wt: 140.18 g/mol
InChI Key: SREBIJOJKPYKTN-UHFFFAOYSA-N
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Description

5,10-Dioxaspiro[3.6]dec-7-ene: is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The spiro structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dioxaspiro[3.6]dec-7-ene typically involves the reaction of diols with cyclic ketones. One common method is the acetal formation reaction, where a diol reacts with a cyclic ketone under acidic conditions to form the spiro compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetal formation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 5,10-Dioxaspiro[3.6]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the atoms or groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5,10-Dioxaspiro[3.6]dec-7-ene involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-7-ene
  • Spiro[5.5]undecane
  • 1-Oxaspiro[3.6]dec-7-ene

Comparison: 5,10-Dioxaspiro[3.6]dec-7-ene is unique due to its specific ring structure and the presence of two oxygen atoms within the spiro ring. This configuration imparts distinct chemical reactivity and physical properties compared to other spiro compounds . For example, 1,4-Dioxaspiro[4.5]dec-7-ene has a different ring size and oxygen placement, leading to variations in reactivity and applications .

Properties

CAS No.

902137-92-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5,10-dioxaspiro[3.6]dec-7-ene

InChI

InChI=1S/C8H12O2/c1-2-7-10-8(9-6-1)4-3-5-8/h1-2H,3-7H2

InChI Key

SREBIJOJKPYKTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)OCC=CCO2

Origin of Product

United States

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